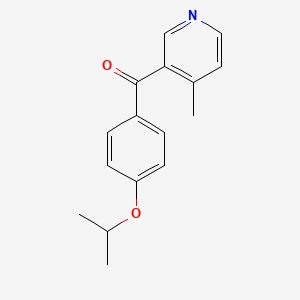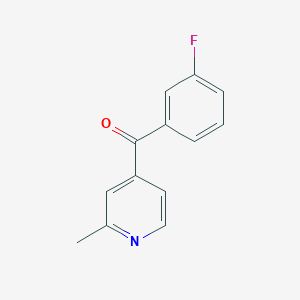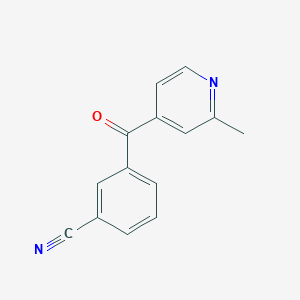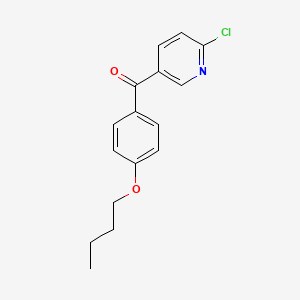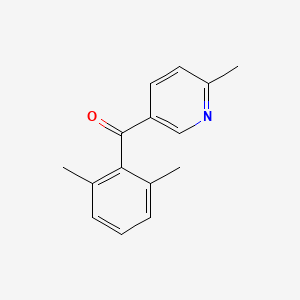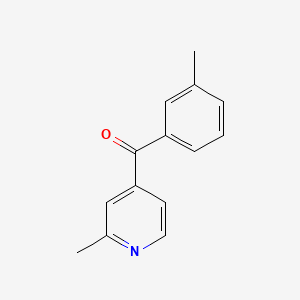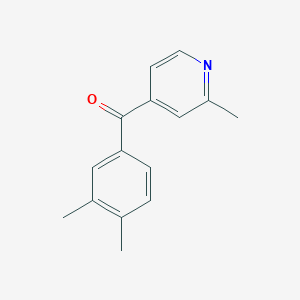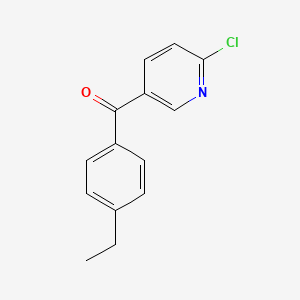
2-Bromo-6-(trifluoromethoxy)pyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “2-Bromo-6-(trifluoromethoxy)pyridine” is C6H3BrF3NO . Its average mass is 241.993 Da and its monoisotopic mass is 240.934998 Da .Physical And Chemical Properties Analysis
“2-Bromo-6-(trifluoromethoxy)pyridine” is a pale-yellow to yellow-brown liquid .Applications De Recherche Scientifique
Agrochemical Industry
2-Bromo-6-(trifluoromethoxy)pyridine: is a key structural motif in the development of agrochemicals. Its derivatives are used to protect crops from pests, with more than 20 new agrochemicals containing this motif acquiring ISO common names . The trifluoromethylpyridine (TFMP) derivatives, including those with the trifluoromethoxy group, contribute to the efficacy of these compounds due to their unique physicochemical properties .
Pharmaceutical Development
In the pharmaceutical sector, several drugs and veterinary products contain the TFMP moiety, which includes the trifluoromethoxy group as well. These compounds have been granted market approval, and many candidates are currently undergoing clinical trials. The biological activities of these derivatives are attributed to the combination of the fluorine atom’s properties and the pyridine moiety’s characteristics .
Synthesis of Fluorinated Compounds
The compound serves as an intermediate in the synthesis of various fluorinated organic chemicals, which are crucial for the modernization of materials, agriculture, and healthcare industries. The development of new fluorinated compounds with unique properties is a significant area of research, and 2-Bromo-6-(trifluoromethoxy)pyridine plays a vital role in this advancement .
Trifluoromethoxylation Reagents
This compound is involved in the development of trifluoromethoxylation reagents. These reagents are critical for introducing the trifluoromethoxy group into other molecules, which is a less developed area of fluorine chemistry but holds great potential for creating pharmaceutical drugs and agrochemicals with unique properties .
Vapor-Phase Reactions
The trifluoromethoxy group’s unique characteristics make it suitable for vapor-phase reactions, which are essential in the synthesis of various chemical compounds. The presence of this group can influence the volatility and reactivity of the molecules involved in such reactions .
Organic Synthesis
As a building block, 2-Bromo-6-(trifluoromethoxy)pyridine is used in the formation of C−N bonds through various cross-coupling reactions. It is also a reactant in Negishi cross-coupling reactions with aryl halides catalyzed by palladium, showcasing its versatility in organic synthesis .
Material Science
The compound’s derivatives are integral in the development of functional materials. The incorporation of the trifluoromethoxy group into materials can enhance their properties, such as thermal stability, chemical resistance, and electronic characteristics, making them suitable for advanced applications .
Environmental Science
In environmental science, the study of fluorinated compounds, including those with the trifluoromethoxy group, is important for understanding their behavior and impact on the environment. This compound can be used to trace the environmental fate of fluorinated pollutants and assist in the development of less harmful alternatives .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-6-(trifluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMZIKXSFFBKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



